molecular formula C6H11NO2 B3092286 (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 122663-19-8

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3092286
CAS No.: 122663-19-8
M. Wt: 129.16 g/mol
InChI Key: OHTBSHGXEXCIOI-YFKPBYRVSA-N
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Description

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral lactam derivative that serves as a high-value synthetic intermediate and building block in advanced pharmaceutical and biochemical research. This compound features a stereospecific (S)-configured hydroxymethyl group attached to a 1-methylpyrrolidin-2-one ring, a structure known to confer significant stability and bioactivity . Its primary research applications include its role as a key chiral synthon in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and bioactive molecules, particularly in the development of drugs targeting neurological conditions . The cyclic lactam structure provides enhanced molecular stability, which is crucial for the development of long-lasting therapeutic agents and for studying protein modifications . Furthermore, the compound and its analogues are investigated for their moisturizing and anti-aging properties, making it a compound of interest in cosmetic science for advanced skincare formulations . The parent compound, N-Methyl-2-pyrrolidone (NMP), is a well-known and widely used dipolar aprotic solvent in the polymer and lithium-ion battery industries, noted for its excellent solvency properties . Please note that this product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122663-19-8
Record name (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically involves starting from chiral precursors such as S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring. The reaction conditions are generally mild to retain the stereochemistry of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of protecting groups to prevent unwanted side reactions and the application of catalytic hydrogenation for specific functional group transformations .

Chemical Reactions Analysis

Esterification and Etherification Reactions

The hydroxymethyl group (-CH₂OH) undergoes esterification with acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride in pyridine yields 5-(acetoxymethyl)-1-methylpyrrolidin-2-one (85% yield) .

  • Methanesulfonyl chloride (MsCl) in acetone at 5–50°C forms the mesylate derivative, a key intermediate for nucleophilic substitutions .

Conditions:

ReagentSolventTemperatureYield
AcCl/PyridineCH₂Cl₂0°C → RT85%
MsCl/NEt₃Acetone5–50°C97%

Oxidation Reactions

The primary alcohol moiety is oxidized to a carboxylic acid under strong oxidizing conditions:

  • Treatment with TEMPO/NaOCl/KBr system converts the hydroxymethyl group to 5-carboxy-1-methylpyrrolidin-2-one (73% yield).

  • MnO₂ selectively oxidizes the alcohol to an aldehyde at 40°C.

Mechanistic Pathway:

  • TEMPO-mediated oxidation generates a carbonyl intermediate.

  • Further oxidation yields the carboxylic acid.

Ring-Opening and Functionalization

The lactam ring participates in nucleophilic ring-opening reactions:

  • Reaction with Grignard reagents (e.g., MeMgBr) at −78°C opens the lactam, forming 5-(hydroxymethyl)-1-methylpyrrolidine .

  • Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a secondary amine .

Key Observations:

  • Stereochemistry at C5 is retained during ring-opening due to steric hindrance .

  • Ring strain (estimated ΔG‡ = 18.3 kcal/mol) facilitates reactivity.

Substitution Reactions

The mesylate intermediate undergoes nucleophilic displacement:

  • Treatment with NaN₃ in DMF produces 5-(azidomethyl)-1-methylpyrrolidin-2-one (92% yield) .

  • Reaction with KCN forms the cyano derivative, a precursor for further functionalization .

Kinetic Data:

NucleophileSolventk (s⁻¹)Half-Life
NaN₃DMF0.02133 min
KCNEtOH0.01450 min

Cross-Coupling and Catalysis

Palladium-catalyzed reactions enable C–C bond formation:

  • Suzuki coupling with arylboronic acids introduces aromatic groups at C5 (e.g., 5-(4-fluorophenyl)-1-methylpyrrolidin-2-one , 68% yield) .

  • Buchwald-Hartwig amination modifies the lactam nitrogen .

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃, 80°C, 12 h.

Stereochemical Transformations

The (5S) configuration influences reaction outcomes:

  • Epimerization at C5 occurs under basic conditions (e.g., DBU, 60°C), yielding a 3:1 diastereomeric ratio.

  • Enzymatic resolution using lipases (e.g., CAL-B) achieves >99% ee for chiral derivatives .

Thermodynamic Parameters:

ProcessΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Epimerization24.1−12.3
Enzymatic hydrolysis18.75.4

Scientific Research Applications

The compound (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone, a class of compounds with a broad spectrum of biological and pharmaceutical applications . Chiral pyrrolidinones are synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one and have demonstrated pivotal roles in various biological processes .

Pharmaceutical Applications

  • Asymmetric Synthesis Pyrrolidinones, including this compound, serve as versatile building blocks in asymmetric synthesis .
  • Drug Components The chiral pyrrolidinone ring is present in several medicines, such as piracetam and doxapram . Piracetam is used for Alzheimer’s seizures, senile dementia, and neurological problems, while doxapram is administered to patients with respiratory failure .

Synthesis of Chiral Pyrrolidinone

  • A new class of chiral pyrrolidinone can be synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one . The synthetic design allows for the insertion of substituents at positions 1 and 5 of the pyrrolidinone moiety, retaining configuration under mild conditions . These compounds may also carry an imidazole moiety, potentially crucial in various biological processes .

Other Pyrrolidinone Derivatives

  • Various pyrrolidinone derivatives have different applications. Some examples include:
    • (5s)-5-(pyrrolidin-1-ylmethyl)pyrrolidin-2-one
    • (5s)-5-(thiomorpholin-4-ylmethyl)pyrrolidin-2-one
    • (5s)-5-[(2-methylpiperidin-1-yl)methyl]pyrrolidin-2-one
    • (5s)-5-[(2-methylpyrrolidin-1-yl)methyl]pyrrolidin-2-one
    • (5s)-5-[(3,4-difluorophenoxy)methyl]pyrrolidin-2-one
    • (5s)-5-[(3-fluoroanilino)methyl]pyrrolidin-2-one

Biological Activities

  • Pyrrolidinone derivatives exhibit diverse biological activities, including anti-inflammatory and antihypertensive effects .

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one and related pyrrolidin-2-one derivatives are critical for understanding their applications. Below is a detailed analysis:

Structural Analogues and Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5S-hydroxymethyl, N-methyl C₆H₁₁NO₂ 129.16 Chiral building block for drug synthesis; polar due to -OH group .
5-(Chloromethyl)-1-methylpyrrolidin-2-one 5-chloromethyl, N-methyl C₆H₁₀ClNO 147.60 Reactive intermediate for nucleophilic substitutions; higher lipophilicity than hydroxymethyl analogue .
5-Methyl-1-phenylpyrrolidin-2-one 5-methyl, N-phenyl C₁₁H₁₃NO 175.23 Hydrophobic due to phenyl group; used in materials science .
5-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one 5-hydroxymethyl, N-(1-phenylethyl) C₁₃H₁₇NO₂ 219.28 Bulky substituent reduces ring flexibility; potential CNS drug candidate .
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one 5-ethyl, 5-(4-methoxyphenyl), N-H C₁₃H₁₇NO₂ 219.28 Dual substituents enhance steric hindrance; explored in asymmetric catalysis .

Pharmacological and Industrial Relevance

  • This compound : Used by PharmaBlock Sciences in R&D for antiviral and anticancer agents (e.g., as a precursor to spirocyclic compounds) .
  • 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one: A structurally complex analogue with sulfonyl and amino groups, investigated for kinase inhibition .

Biological Activity

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative that has garnered attention for its potential biological activities. This compound, characterized by a hydroxymethyl group at the 5-position and a methyl group at the 1-position of the pyrrolidine ring, exhibits unique chemical properties and various biological effects.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : Approximately 115.16 g/mol
  • Structure : The compound contains a pyrrolidinone ring, which is a common motif in biologically active molecules.

The presence of the chiral center allows for two enantiomers, (R) and (S), with this compound being the focus of this article due to its specific biological activities.

This compound interacts with various molecular targets, influencing their activity through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting cellular signaling pathways.

The exact molecular targets and pathways are subjects of ongoing research, with studies indicating that the hydroxymethyl group can participate in hydrogen bonding and other interactions crucial for biological activity .

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Neuroprotective Effects : The compound has been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
  • Pharmacological Properties : Investigations have highlighted its anticonvulsant effects, indicating its potential utility in managing seizure disorders .
  • Toxicological Studies : Studies on related compounds like N-methyl-2-pyrrolidone (NMP) suggest that derivatives may exhibit low acute toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential treatment for neurodegenerative diseases
AnticonvulsantPossible application in seizure management
Enzyme InhibitionInteraction with metabolic enzymes
Receptor ModulationModulation of receptor activity

Case Study: Neuroprotective Properties

A study conducted on the neuroprotective effects of this compound demonstrated that the compound could significantly reduce neuronal death in models of oxidative stress. The mechanism involved modulation of cellular pathways related to apoptosis and inflammation, making it a candidate for further research in neuroprotection .

Synthesis and Applications

This compound can be synthesized through various methods, including:

  • Chiral Synthesis Techniques : Utilizing asymmetric synthesis to obtain the desired enantiomer.
  • Functional Group Manipulation : Modifying precursor compounds to introduce the hydroxymethyl group effectively.

The applications of this compound extend beyond pharmacology into material science, where it serves as a building block for synthesizing more complex molecules.

Q & A

Q. What are the optimal synthetic routes for (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one, and how can yield be maximized?

Methodological Answer: Synthesis typically involves protecting the hydroxymethyl group to prevent side reactions. For example, silyl ether protection (e.g., TBS or TMS groups) has been effective in analogous pyrrolidinone syntheses, enabling selective functionalization of the lactam ring . Reaction conditions such as anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–50°C), and catalysts (e.g., Pd or organocatalysts) are critical for yield optimization. Post-reaction purification via column chromatography or preparative HPLC (as used in pharmaceutical impurity isolation) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies stereochemistry and substituent positions, with lactam carbonyl signals typically near 170–175 ppm .
  • HPLC : Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) resolves enantiomeric impurities, as demonstrated in pharmaceutical reference standards .
  • X-ray Crystallography : Confirms absolute stereochemistry for chiral centers, though crystallization may require derivatization (e.g., salt formation) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture. Stability studies for related pyrrolidinones indicate degradation risks at >25°C or in humid environments. Use desiccants and monitor via periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can reaction byproducts (e.g., diastereomers or oxidized derivatives) be minimized during synthesis?

Methodological Answer: Byproduct formation often arises from unprotected hydroxyl groups or racemization. Strategies include:

  • Protecting Groups : Silyl ethers (e.g., TBDMS) stabilize the hydroxymethyl group during lactam formation .
  • Low-Temperature Reactions : Conducting reactions at 0–5°C reduces epimerization risks .
  • Catalytic Control : Chiral catalysts (e.g., Jacobsen’s salen complexes) enhance enantioselectivity in asymmetric syntheses .

Q. What computational methods can predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks on the lactam carbonyl, guiding functionalization strategies.
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., proteases) to predict binding affinities .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility and metabolic stability, for drug development .

Q. How can researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test lactam derivatives against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
  • Peptide Conjugation : Incorporate the compound into peptides via solid-phase synthesis to study its impact on protein folding or stability .

Q. How should contradictory data in stability or toxicity studies be addressed?

Methodological Answer:

  • Reproducibility Checks : Validate stability data under controlled humidity/temperature using standardized protocols .
  • Ecotoxicity Testing : Address data gaps (e.g., biodegradability) via OECD 301/302 guidelines, as current SDS lack ecological profiles .
  • Mechanistic Studies : Use LC-MS to identify degradation pathways (e.g., hydrolysis or oxidation) and adjust storage/purification protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

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